2-Methoxyethanethioamide

Description

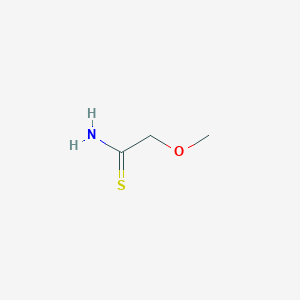

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-5-2-3(4)6/h2H2,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGESBPSZKAQEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312909 | |

| Record name | 2-Methoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15536-75-1 | |

| Record name | 2-Methoxyethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15536-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxyethanethioamide: Properties, Synthesis, and Applications

Abstract: This document provides an in-depth technical examination of 2-Methoxyethanethioamide, a thioamide-containing organic compound. It details the molecule's structural and physicochemical properties, offers a comprehensive synthesis and purification protocol, explores its chemical reactivity with mechanistic insights, and discusses its potential applications, particularly within the field of medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking a thorough understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is an organic molecule featuring a primary thioamide functional group and a methoxy ether moiety. The presence of the thioamide group, a bioisosteric analogue of the common amide bond, imparts unique chemical and physical properties that are of significant interest in synthetic and medicinal chemistry.[1][2]

Chemical Structure Analysis

The structure consists of a two-carbon chain substituted with a methoxy group (-OCH₃) at the 2-position and a primary thioamide group (-C(S)NH₂) at the 1-position. The thioamide functional group is planar, and its C-N bond has a higher degree of double bond character compared to its amide counterpart due to the larger contribution of resonance.[1]

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₃H₇NOS | [3] |

| IUPAC Name | This compound | [3] |

| Molecular Weight | 105.16 g/mol | PubChem |

| CAS Number | 15536-75-1 | [3] |

| Appearance | (Predicted) White to off-white solid | General Knowledge |

| C=S Bond Length | ~1.71 Å | [4] |

| C=O Bond Length (Amide) | ~1.23 Å | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The thioamide functional group presents characteristic spectral features.[5]

| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~3.3 ppm (s, 3H, -OCH₃) ; ~3.6 ppm (t, 2H, -CH₂O-) ; ~2.8 ppm (t, 2H, -CH₂CS-) ; ~7.5-8.5 ppm (br s, 2H, -NH₂) | Protons adjacent to the electronegative oxygen atom are deshielded. The thioamide protons are typically broad and downfield.[6][7][8] |

| ¹³C NMR | ~200-210 ppm (-C=S) ; ~70 ppm (-CH₂O-) ; ~59 ppm (-OCH₃) ; ~40 ppm (-CH₂CS-) | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a hallmark of thioamides.[5] |

| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch) ; ~1120 cm⁻¹ (C=S stretch) | The C=S stretch is weaker and at a lower frequency than the C=O stretch (~1660 cm⁻¹) of a corresponding amide. |

| Mass Spectrometry | [M+H]⁺ = 106.0321 | High-resolution mass spectrometry provides the exact mass for formula confirmation. |

Synthesis and Purification

The synthesis of thioamides can be achieved through various methods, with the most common being the thionation of a corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[9] Another viable route is the reaction of a nitrile with a source of hydrogen sulfide.[10]

Recommended Synthetic Route: Thionation of 2-Methoxyacetamide

The thionation of the readily available precursor, 2-methoxyacetamide, using Lawesson's reagent is a reliable and high-yielding method.

Causality Behind Experimental Choices:

-

Lawesson's Reagent: Chosen for its superior solubility in organic solvents and generally cleaner reactions compared to P₄S₁₀.

-

Anhydrous Toluene: Used as a solvent to prevent hydrolysis of the thionating agent and the product. The reaction is often run at elevated temperatures to ensure sufficient reaction kinetics.

-

Inert Atmosphere (Argon/Nitrogen): While not strictly always necessary, it is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially at high temperatures.

Detailed Experimental Protocol

Reaction: 2-Methoxyacetamide + Lawesson's Reagent → this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 2-methoxyacetamide (1.0 eq).

-

Reagent Addition: Add anhydrous toluene via syringe to create a ~0.5 M solution. To this stirring solution, add Lawesson's reagent (0.5 eq) portion-wise. Note: The stoichiometry is 0.5 eq of Lawesson's reagent as it contains two P=S moieties.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Purification and Characterization Workflow

Caption: Workflow for the synthesis and validation of this compound.

Chemical Reactivity and Mechanistic Considerations

The thioamide functional group is a versatile synthon in organic chemistry, exhibiting reactivity that is distinct from its amide analogue.[11] The sulfur atom is more nucleophilic and the thiocarbonyl carbon is more electrophilic than their oxygen-containing counterparts.[5][12]

Key Reactions

-

S-Alkylation: The sulfur atom is readily alkylated by electrophiles like alkyl halides to form thioimidate salts, which are useful intermediates for further transformations.

-

Hydrolysis: Thioamides can be hydrolyzed back to amides, often facilitated by salts of soft metals like silver(I) or mercury(II) that have a high affinity for sulfur.[10]

-

Reduction: The C=S bond can be reduced to a methylene group (CH₂) using reducing agents like Raney Nickel, although this often requires stoichiometric amounts of the reagent.[10]

-

Heterocycle Formation: Thioamides are crucial building blocks for the synthesis of sulfur-containing heterocycles, such as thiazoles and thiophenes.[11][13] For example, reaction with α-haloketones can lead to the formation of a thiazole ring.

Mechanistic Insight: The Thioamide as a Bioisostere

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties is known as bioisosterism.[1] The thioamide is a classic bioisostere of the amide bond.[2][14]

Key Differences Driving Utility:

-

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur) compared to amides.[14] This can subtly alter interactions with biological targets like enzymes or receptors.

-

Lipophilicity: The larger, less electronegative sulfur atom increases the lipophilicity of the molecule compared to an amide, which can improve membrane permeability and affect pharmacokinetic properties.[4]

-

Metabolic Stability: The thioamide bond can exhibit different susceptibility to enzymatic hydrolysis (e.g., by proteases) compared to an amide bond, potentially increasing the metabolic stability and half-life of a drug candidate.[1][4]

-

Conformation: The C-N bond in a thioamide has a higher rotational barrier than in an amide, leading to a more rigid structure which can be advantageous for locking a molecule into a bioactive conformation.[1]

Applications in Drug Development

The unique properties of the thioamide group make it a valuable tool in drug design.[15][16] While this compound itself is not a known therapeutic agent, its core structure represents a scaffold that can be incorporated into more complex molecules.

-

Peptidomimetics: Replacing an amide bond in a peptide backbone with a thioamide can enhance stability against proteolytic degradation and improve bioavailability.[1][14]

-

Prodrug Strategies: Some thioamide-containing drugs, like the antitubercular agent ethionamide, are prodrugs that are metabolically activated in vivo to their active form.[15]

-

Heterocyclic Scaffolds: As a precursor to heterocycles like thiazoles, this compound can serve as a starting material for building core structures found in many approved drugs.[17]

-

Modulation of Pharmacokinetics: The introduction of a thioamide can be a deliberate strategy to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.[4] For instance, replacing an amide with a thioamide has been shown to improve the pharmacokinetic properties of certain protease inhibitors.[4]

Handling and Safety

As with any chemical reagent, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. Thioamides should be considered potentially toxic and handled with care.

Conclusion

This compound is a valuable chemical entity characterized by the unique reactivity and properties of its thioamide functional group. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. For drug development professionals, the thioamide moiety, as exemplified in this molecule, represents a key strategic element for bioisosteric replacement, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of therapeutic candidates.

References

-

Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Thioamide. Available at: [Link]

-

Huang, G., et al. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Request PDF. Available at: [Link]

-

Mitchell, R.W., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

-

P. Metzner (Ed.). (2007). Chemistry of Thioamides. Springer Professional. Available at: [Link]

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Reaction of Thioamides. (n.d.). Request PDF. Available at: [Link]

-

The Hutton Group. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Available at: [Link]

-

Amide‐thioamide isosteric relationship and photo‐dependent coupling of... (n.d.). ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxyethanethioamide. Available at: [Link]

-

Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Available at: [Link]

-

Charpentier, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

-

Wuts, P. G. M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Dyachenko, V. D., & Krotova, D. N. (2020). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. Available at: [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 15536-75-1 [smolecule.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum [chemicalbook.com]

- 7. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Methoxyethanol (109-86-4) 1H NMR [m.chemicalbook.com]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. Thioamide - Wikipedia [en.wikipedia.org]

- 11. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 12. researchgate.net [researchgate.net]

- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Methoxyethanethioamide

Abstract: This technical guide provides a comprehensive, theoretical analysis of the spectroscopic characteristics of 2-Methoxyethanethioamide (CAS No. 15536-75-1). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the compound's spectral profile. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation of the predicted data, grounded in authoritative spectroscopic principles. The guide includes structured data tables, detailed experimental protocols, and explanatory diagrams to serve as a robust resource for the characterization of this and structurally related thioamides.

Introduction: The Structural & Spectroscopic Context of this compound

This compound, with the molecular formula C₃H₇NOS, is a primary thioamide featuring a methoxyethyl substituent. The thioamide functional group is a crucial bioisostere of the amide bond, frequently incorporated into therapeutic agents to modulate metabolic stability, hydrogen bonding capacity, and biological activity.[1] The substitution of the carbonyl oxygen with a more polarizable sulfur atom induces significant changes in the molecule's electronic and vibrational properties, resulting in a unique spectroscopic fingerprint.[2]

A thorough characterization using modern spectroscopic techniques is fundamental to confirming the structure, assessing the purity, and understanding the chemical behavior of such molecules. This guide presents a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. Each section explains the causality behind the predicted spectral features, provides standardized protocols for experimental validation, and summarizes the data for clear interpretation.

A Note on the Data: The spectral data and interpretations presented herein are predicted based on established spectroscopic theory and data from analogous structures. They are intended to serve as a reference and guide for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide unambiguous information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, S, N) and spin-spin coupling between neighboring non-equivalent protons.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 8.5 | Broad Singlet | 2H | -C(S)NH₂ | Protons on nitrogen in thioamides are typically deshielded and often appear as a broad signal due to quadrupole broadening and potential exchange. |

| ~ 3.70 | Triplet | 2H | -OCH₂ CH₂- | The methylene group adjacent to the electronegative oxygen atom is deshielded. It is split into a triplet by the neighboring CH₂ group. |

| ~ 3.40 | Singlet | 3H | CH₃ O- | The methyl protons are in a relatively shielded environment, appearing as a singlet as there are no adjacent protons. |

| ~ 2.90 | Triplet | 2H | -OCH₂CH₂ - | This methylene group is adjacent to the thiocarbonyl group, causing a downfield shift. It is split into a triplet by the neighboring OCH₂ group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, one for each unique carbon atom. The most notable feature is the significant downfield chemical shift of the thiocarbonyl carbon, a hallmark of the thioamide functional group.[2]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 - 210 | C =S | The thiocarbonyl carbon is highly deshielded due to the polarizability of sulfur and the double bond character, appearing significantly downfield.[2] |

| ~ 70 - 75 | -OC H₂- | The carbon atom bonded to the electronegative oxygen is deshielded and appears in the typical range for an ether methylene carbon. |

| ~ 58 - 62 | C H₃O- | The methyl carbon of the methoxy group is in a standard chemical environment. |

| ~ 35 - 40 | -CH₂C (S)- | The carbon adjacent to the thiocarbonyl group is moderately deshielded. |

Standard Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to resolve the N-H protons more clearly.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.[3]

-

-

Instrument Setup & Calibration:

-

Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is considered acceptable.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=S, C-N, and C-O bonds.

Predicted IR Absorption Data Summary

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~ 3300 & 3150 | Medium-Strong | N-H stretch (asymmetric & symmetric) | Characteristic of a primary thioamide (-NH₂ group). These bands are typically sharper than O-H stretches. |

| 2950 - 2850 | Medium-Strong | C-H stretch (sp³) | Corresponds to the stretching of C-H bonds in the methoxy and methylene groups.[4] |

| ~ 1620 | Medium | N-H bend (scissoring) | The bending vibration of the primary amine group. |

| ~ 1400 | Medium | C-N stretch | Associated with the stretching of the carbon-nitrogen single bond. |

| ~ 1120 | Strong | C=S stretch | The thiocarbonyl stretch is a key diagnostic peak. It appears at a significantly lower frequency than a C=O stretch (~1660 cm⁻¹) due to the larger mass of sulfur.[2] |

| ~ 1100 | Strong | C-O-C stretch (asymmetric) | Characteristic strong absorption for the ether linkage. |

Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum to identify the wavenumbers of major absorption bands. Compare these bands to the predicted values and standard correlation tables to confirm the presence of the expected functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound (Molecular Weight: 105.16 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation.

Predicted Mass Spectrometry Data

| Predicted m/z | Ion | Rationale |

| 105 | [C₃H₇NOS]⁺˙ | Molecular ion (M⁺˙). Its presence confirms the molecular weight. |

| 75 | [CH₃OCH₂CH₂]⁺ | Result of α-cleavage with loss of the thioamide radical (•CSNH₂). |

| 60 | [H₂NCS]⁺ | Result of cleavage at the C-C bond adjacent to the thioamide. |

| 45 | [CH₃OCH₂]⁺ | A common fragment for methoxyethyl compounds resulting from cleavage of the C-C bond. |

Predicted Fragmentation Pathway

The primary fragmentation pathways in EI-MS are driven by the formation of the most stable cations and radicals. For this compound, cleavage alpha to the heteroatoms (O, S, N) is expected to be a dominant process.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Standard Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC Method:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from any impurities.

-

-

MS Method:

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Examine the mass spectrum for that peak. Identify the molecular ion (M⁺˙) and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathway to confirm the structure.

-

References

- BenchChem. (2025). Spectroscopic Properties of Thioamides: An In-depth Technical Guide. BenchChem.

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(1), e202303770. Abstract available at [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Methoxyethanethioamide for Pharmaceutical Development

Foreword: Characterizing a Novel Thioamide

In the landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic is paved with rigorous physicochemical characterization. 2-Methoxyethanethioamide (C₃H₇NOS, Mol. Wt. 105.16 g/mol )[1], a molecule featuring a thioamide functional group, presents a unique set of properties that demand thorough investigation. The thioamide moiety, while integral to the biological activity of various compounds, can also introduce specific challenges related to solubility and chemical stability[2].

This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of this compound. We move beyond mere protocol recitation to delve into the underlying scientific principles, ensuring that the experimental design is not only robust but also insightful. The methodologies outlined herein are designed to be self-validating, providing the trustworthy data essential for critical development decisions, from lead optimization to formulation strategy.

Part 1: Solubility Profiling of this compound

1.1. The Critical Role of Solubility

Solubility is a gatekeeper of bioavailability. For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation.[3] An early and accurate understanding of a compound's solubility profile across a range of relevant media is therefore non-negotiable. It influences everything from the feasibility of in vitro assays to the choice of formulation for in vivo studies.[4] The structure of this compound, with its polar methoxy group and hydrogen-bonding-capable thioamide group, suggests a nuanced solubility behavior that warrants detailed exploration.

1.2. Theoretical Basis for Solvent Selection

The principle of "like dissolves like" is our guiding axiom.[5] The solubility of this compound will be governed by its ability to form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with solvent molecules that outweigh the energy of its crystal lattice.

We will assess solubility in a spectrum of solvents, categorized by their polarity and protic/aprotic nature, to build a comprehensive profile:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of hydrogen bonding; solubility will depend on the interplay between the polar groups of the solute and solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): Can accept hydrogen bonds and engage in dipole-dipole interactions. Often good solvents for a wide range of compounds.[6]

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene): Less likely to be effective solvents unless the overall molecule has significant non-polar character.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): Essential for predicting behavior in the gastrointestinal tract and blood. Solubility can be highly pH-dependent if the molecule has ionizable groups.

1.3. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium (or thermodynamic) solubility provides the most accurate measure of a compound's maximum dissolved concentration under stable conditions.[3][4] The shake-flask method is the gold standard for this determination.[7]

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value that is crucial for pre-formulation and biopharmaceutical modeling.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent or buffer. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours). A preliminary time-to-equilibrium study should be conducted to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the liquid phase from the undissolved solid.[8] This is best achieved by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Causality Note: Centrifugation can sometimes be used, but filtration is often preferred to avoid disturbing the equilibrium and to remove very fine particles that may not pellet effectively, which could lead to an overestimation of solubility.[8]

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.[8]

-

Analysis: Analyze the diluted samples by HPLC-UV. Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

1.4. Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

1.5. Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent / Medium | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (M) |

| Purified Water | Polar Protic | 1.000 | Experimental Value | Calculated Value |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | N/A | Experimental Value | Calculated Value |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | N/A | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | N/A | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | N/A | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 0.762[9] | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 0.654[9] | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 0.460[9] | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444[9] | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Non-Polar | 0.309[9] | Experimental Value | Calculated Value |

Part 2: Stability Assessment and Forced Degradation

2.1. The Imperative of Stability

Chemical stability is a fundamental attribute of any active pharmaceutical ingredient (API). An unstable compound can lose potency, leading to sub-optimal efficacy, and its degradation products could pose safety risks.[10] Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[11] This information is critical for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life.[12]

2.2. Predicted Degradation Pathways for a Thioamide

The thioamide functional group is known to be susceptible to specific degradation pathways, primarily hydrolysis and oxidation.[2]

-

Hydrolysis: Under acidic or basic conditions, the thioamide C=S bond can be hydrolyzed. This process typically converts the thioamide first to the corresponding amide (2-Methoxyacetamide) and potentially further to the carboxylic acid (2-Methoxyacetic acid) and ammonia/ammonium.

-

Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. Mild oxidation (e.g., with H₂O₂) can lead to the formation of a thioamide S-oxide, while stronger conditions could yield a thioamide S,S-dioxide.[2] These species can be unstable and may undergo further reactions, such as elimination of the sulfur moiety to form a nitrile derivative.[2]

2.3. Experimental Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of approximately 10-20% of the parent compound to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and characterization.[10]

Rationale: By subjecting the molecule to a range of stress conditions that mimic potential environmental exposures during manufacturing and storage, we can proactively identify liabilities in the molecular structure and develop analytical methods capable of monitoring them.[11][12]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a set period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a set period. Note: Base hydrolysis is often faster than acid hydrolysis for amides/thioamides.

-

Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in an oven. Also, heat the stock solution at a controlled temperature (e.g., 80 °C).

-

Photodegradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points and Neutralization: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) to track the extent of degradation. For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

-

Analysis with a Stability-Indicating Method: Analyze all stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) or diode array detector (DAD). The method must demonstrate specificity by separating the main peak of this compound from all generated degradation product peaks and from any peaks originating from the stress reagents. Peak purity analysis using the DAD is essential to ensure the main peak is not co-eluting with any degradants.

2.4. Visualization: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

2.5. Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the molecule's liabilities.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Parameters | Duration (h) | % Degradation of Parent | No. of Degradation Products | Observations / Remarks |

| Control | None | 24 | < 1% | 0 | Parent compound is stable in solution. |

| Acid Hydrolysis | 0.1 N HCl @ 80 °C | 24 | Experimental Value | Experimental Value | e.g., Significant degradation observed. |

| Base Hydrolysis | 0.1 N NaOH @ 60 °C | 8 | Experimental Value | Experimental Value | e.g., Rapid degradation, >2 major degradants. |

| Oxidation | 3% H₂O₂ @ RT | 24 | Experimental Value | Experimental Value | e.g., Moderate degradation to one primary product. |

| Thermal (Solution) | 80 °C | 72 | Experimental Value | Experimental Value | e.g., Minor degradation observed. |

| Thermal (Solid) | 105 °C | 72 | Experimental Value | Experimental Value | e.g., No significant degradation. |

| Photolytic | ICH Q1B | N/A | Experimental Value | Experimental Value | e.g., Compound is photostable. |

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to navigate the complexities of the development process. A thorough understanding of these fundamental physicochemical properties is the bedrock upon which successful formulation design, manufacturing process development, and ultimately, safe and effective medicines are built.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-444.

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development.

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20323369, this compound. Retrieved from [Link]

- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. [Link]

-

S. G., Kumar, S. A., & Ramachandran, D. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research. [Link]

- Not used in the final response.

- Not used in the final response.

-

Zhang, C., et al. (2024). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Journal of Molecular Liquids, 395, 123896. [Link]

-

Frontier, A. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]

- Not used in the final response.

- Not used in the final response.

-

Dodge, T., & Fenner, K. (2006). Thioacetamide Degradation Pathway. Eawag-BBD. Retrieved from [Link]

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

- Not used in the final response.

Sources

- 1. This compound | C3H7NOS | CID 20323369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to the Potential Biological Activity of 2-Methoxyethanethioamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-Methoxyethanethioamide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established knowledge of the thioamide functional group and the influence of the 2-methoxyethyl moiety to project its pharmacological potential. We will delve into prospective applications, including but not limited to, antimicrobial, anticancer, and antithyroid activities. Furthermore, this guide outlines detailed, self-validating experimental protocols for the systematic investigation of these hypothesized biological effects. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of novel thioamide derivatives.

Introduction: The Thioamide Scaffold and the Emergence of this compound

Thioamides, characterized by the R¹-C(=S)-NR²R³ functional group, are fascinating isosteres of amides that have garnered significant attention in medicinal chemistry.[1][2] This structural modification, replacing the carbonyl oxygen with sulfur, imparts unique physicochemical properties that can lead to enhanced biological activity and novel mechanisms of action.[1] Thioamide-containing compounds have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antimicrobial (antibacterial and antifungal), and antiviral agents.[1] Prominent examples of thioamide-based drugs include ethionamide and prothionamide, which are crucial second-line treatments for multidrug-resistant tuberculosis.[1][3]

This compound is a novel molecule that combines the reactive thioamide group with a 2-methoxyethyl substituent. While research on this specific compound is in its nascent stages, its structural components suggest a rich potential for biological activity that warrants thorough investigation. This guide will therefore serve as a forward-looking analysis, building a scientific case for the exploration of this compound as a potential therapeutic agent.

Projected Biological Activities of this compound

Based on the well-documented activities of the thioamide functional group, we can hypothesize several avenues of biological relevance for this compound.

Antimicrobial Potential

The thioamide moiety is a cornerstone of several antimicrobial drugs.[1] Its presence in this compound suggests a strong possibility of antibacterial and antifungal properties.

-

Antibacterial Activity: Thioamide-containing compounds, such as ethionamide, are known to inhibit crucial biosynthetic pathways in bacteria.[3] For instance, they can interfere with mycolic acid synthesis in Mycobacterium tuberculosis.[3] It is plausible that this compound could exhibit similar inhibitory effects on bacterial cell wall synthesis or other essential metabolic processes. Furthermore, some thioamides act as urease inhibitors, which is a promising strategy against ureolytic bacterial infections.[1]

-

Antifungal Activity: The thioamide scaffold has also been incorporated into compounds with significant antifungal properties.[1] The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

The 2-methoxyethyl group may influence the compound's solubility, membrane permeability, and interaction with target enzymes, potentially modulating its antimicrobial spectrum and potency.

Anticancer Potential

Several thioamide derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action are diverse and can include:

-

Inhibition of Cancer-Related Enzymes: Thioamides have been shown to inhibit enzymes that are overexpressed in cancer cells, such as histone methyltransferases.[1]

-

Induction of Apoptosis: Some thioamide-containing compounds can trigger programmed cell death in cancer cells.

-

Disruption of DNA and RNA Synthesis: Analogues of purines and pyrimidines containing a thioamide group, like tioguanine, act as antimetabolites and disrupt nucleic acid synthesis.[1]

The methoxy group in this compound could play a role in its interaction with biological targets, potentially enhancing its anticancer efficacy.

Antithyroid Activity

Thionamides, such as propylthiouracil (PTU) and methimazole, are a class of drugs widely used to treat hyperthyroidism.[4][5][6] Their primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[4][5] Given that this compound is a thioamide, it is conceivable that it could exhibit antithyroid properties by a similar mechanism. However, the presence of the 2-methoxyethyl group would likely alter its pharmacokinetic and pharmacodynamic profile compared to existing antithyroid drugs.

Proposed Experimental Workflows for Investigating Biological Activity

To systematically evaluate the hypothesized biological activities of this compound, a series of well-defined experimental protocols are proposed.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of this compound.

Caption: A hypothetical signaling pathway for the potential anticancer activity of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential results from the initial biological screenings of this compound. This data is for illustrative purposes only.

| Biological Activity | Test System | Parameter | Hypothetical Value |

| Antibacterial | S. aureus | MIC | 16 µg/mL |

| E. coli | MIC | 32 µg/mL | |

| Antifungal | C. albicans | MIC | 8 µg/mL |

| Anticancer | MCF-7 cells | IC₅₀ | 10 µM |

| A549 cells | IC₅₀ | 25 µM | |

| Antithyroid | Thyroid Peroxidase | IC₅₀ | 5 µM |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of its constituent chemical moieties strongly suggests a high potential for therapeutic relevance. The thioamide functional group is a well-established pharmacophore with proven antimicrobial, anticancer, and antithyroid properties. The 2-methoxyethyl substituent is poised to modulate these activities through its influence on the molecule's physicochemical properties.

The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of this compound's biological potential. Positive results from these initial in vitro studies would warrant further exploration, including more detailed mechanistic studies, structure-activity relationship (SAR) investigations to optimize its activity, and eventual validation in preclinical animal models. The exploration of this compound and its derivatives represents a promising frontier in the ongoing search for novel therapeutic agents.

References

- Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (2018).

- Katzung, B. G. (2020). Basic and Clinical Pharmacology.

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. (2024, May 9). YouTube. Retrieved from [Link]

-

Thioamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide - Wikipedia [en.wikipedia.org]

- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]

- 5. Thioamides [flipper.diff.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity Profile of the Thioamide Group in 2-Methoxyethanethioamide

Abstract

The thioamide functional group, a bioisosteric analogue of the amide bond, offers a unique reactivity profile that is of significant interest to researchers, scientists, and professionals in drug development.[1][2] This in-depth technical guide explores the core reactivity of the thioamide group, with a specific focus on 2-methoxyethanethioamide as a representative aliphatic thioamide. We will delve into the electronic structure that governs its reactivity, explore its behavior in key chemical transformations including reactions at the sulfur and nitrogen atoms, and discuss its reduction and utility as a synthon in heterocyclic chemistry. This guide aims to provide a comprehensive understanding of thioamide chemistry, enabling its effective application in modern organic synthesis and medicinal chemistry.

Introduction: The Thioamide Functional Group - A Unique Amide Isostere

Thioamides are structurally analogous to amides, with the key difference being the replacement of the carbonyl oxygen with a sulfur atom.[1][2] This substitution imparts distinct physicochemical properties, including altered nucleophilicity, hydrogen bonding capabilities, and a unique spectroscopic signature.[3][4] In the context of medicinal chemistry, thioamides have been incorporated into therapeutic agents to enhance biological activity and improve metabolic stability.[5][6] this compound serves as a pertinent example of a simple aliphatic thioamide, where the 2-methoxyethyl substituent can subtly influence the reactivity of the core functional group through steric and potential electronic effects.

The thioamide C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are distinct from the corresponding values for an amide.[3] Furthermore, the ¹³C NMR chemical shift of the thiocarbonyl carbon is significantly downfield (200–210 ppm) compared to an amide carbonyl carbon.[3]

Electronic Structure and Resonance: The Heart of Thioamide Reactivity

The reactivity of the thioamide group is a direct consequence of its electronic structure. Similar to amides, thioamides exhibit significant resonance, with a substantial contribution from a dipolar resonance form where the nitrogen atom bears a positive charge and the sulfur atom carries a negative charge.[3] This resonance leads to a planar C(S)-N bond with a high rotational barrier.[7]

The key differences in electronic properties compared to amides arise from the lower electronegativity and larger size of the sulfur atom compared to oxygen.[3][7] This results in a greater contribution of the polar resonance form in thioamides, leading to a more nucleophilic sulfur atom and a more acidic N-H proton compared to amides.[3][7]

Caption: Resonance delocalization in the thioamide group.

Reactivity at the Sulfur Atom: A Soft Nucleophile

The sulfur atom of the thioamide group is a soft and highly nucleophilic center, readily undergoing reactions with various electrophiles.[8]

S-Alkylation

Thioamides are easily S-alkylated by alkyl halides to form thioimidate salts. This reaction is typically fast and proceeds under mild conditions. The resulting thioimidates are versatile intermediates in organic synthesis.

Experimental Protocol: General Procedure for S-Alkylation of a Thioamide

-

Dissolution: Dissolve the thioamide (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the product can often be isolated by precipitation with a non-polar solvent like diethyl ether or by removal of the solvent under reduced pressure.

S-Acylation

While less common than S-alkylation, S-acylation of thioamides can be achieved with acylating agents. The resulting N-acylthioimidates are reactive species that can be used in further transformations.

Reactivity at the Nitrogen Atom: Modulating the Amide Bond

The nitrogen atom of a primary or secondary thioamide can also act as a nucleophile, although its reactivity is generally lower than that of the sulfur atom.

N-Acylation

Direct N-acylation of thioamides can be challenging due to the competing S-acylation. However, under specific conditions, often involving activation of the thioamide or the acylating agent, N-acylation can be achieved.[9] A recent method has shown that site-selective N-tert-butoxycarbonylation can activate the thioamide for transamidation reactions.[7]

Caption: General workflow for the N-acylation of thioamides.

Reduction of the Thioamide Group: Access to Amines

The reduction of thioamides to amines is a valuable transformation in organic synthesis.[10][11] Several reagents can effect this reduction, with the choice of reagent depending on the desired chemoselectivity.

| Reagent | Conditions | Product | Key Features |

| Raney Nickel | Reflux in ethanol | Amine | Effective but requires stoichiometric amounts of nickel.[11][12] |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Amine | Powerful reducing agent, but with limited functional group tolerance.[13] |

| Samarium(II) Iodide (SmI₂) | THF, D₂O | α,α-dideuterio amines | Mild and chemoselective for deuteration.[10] |

| Borane Complexes (e.g., BH₃·THF) | THF | Amine | Can be a milder alternative to LiAlH₄.[14] |

Experimental Protocol: Reduction of a Thioamide with Raney Nickel

-

Preparation: In a round-bottom flask, suspend the thioamide in a suitable solvent such as ethanol.

-

Addition of Raney Nickel: Add a slurry of activated Raney nickel to the suspension. The amount of Raney nickel required can vary but is typically in large excess.

-

Reaction: Reflux the reaction mixture with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the nickel catalyst.

-

Purification: Concentrate the filtrate and purify the resulting amine by distillation or chromatography.

Thioamides as Synthons for Heterocycles

Thioamides are versatile building blocks for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocycles.[15][16] The reactive thiocarbonyl group and the adjacent nitrogen atom can participate in various cyclization reactions. For instance, thioamides are key intermediates in the synthesis of thiazoles, thiadiazoles, and benzothiazines.[16]

The Influence of the 2-Methoxyethyl Group in this compound

While specific reactivity data for this compound is scarce in the literature, the 2-methoxyethyl substituent is expected to have a modest influence on the reactivity of the thioamide group.

-

Steric Effects: The 2-methoxyethyl group is relatively small and flexible, so significant steric hindrance is not anticipated for reactions at the sulfur or nitrogen atoms.

-

Electronic Effects: The ether oxygen is weakly electron-withdrawing through an inductive effect, which might slightly decrease the nucleophilicity of the nitrogen atom. However, this effect is likely to be minimal.

-

Potential for Intramolecular Interactions: The ether oxygen could potentially engage in intramolecular hydrogen bonding with the N-H proton in certain conformations, which might influence its acidity and reactivity.

Conclusion

The thioamide functional group, as exemplified by this compound, possesses a rich and versatile reactivity profile. Its enhanced nucleophilicity at the sulfur atom, coupled with the ability to undergo reactions at the nitrogen and be reduced to the corresponding amine, makes it a valuable functional group in organic synthesis and drug discovery. A thorough understanding of its electronic properties and reaction mechanisms is crucial for harnessing its full potential in the design and synthesis of novel molecules with desired biological activities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents [ouci.dntb.gov.ua]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioacids mediated selective and mild N-acylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine synthesis by thioamide reduction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thioamide - Wikipedia [en.wikipedia.org]

- 13. Amide reduction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling and Computational Analysis of 2-Methoxyethanethioamide

Abstract

The discovery and development of novel therapeutic agents is a complex, multi-stage process where early-stage characterization of small molecules is paramount.[1][2] In silico modeling provides a powerful, resource-efficient paradigm to predict the physicochemical, pharmacokinetic, and dynamic properties of new chemical entities before committing to costly and time-consuming wet-lab synthesis and validation.[3][4] This guide presents a comprehensive, methodology-focused framework for the computational analysis of 2-Methoxyethanethioamide, a thioamide-containing organic compound.[5] While specific research on this molecule is nascent, the workflows detailed herein represent a robust, field-proven strategy for its characterization. We will systematically explore quantum chemical calculations to define its electronic structure, molecular docking to identify and evaluate potential protein interactions, molecular dynamics simulations to assess complex stability, and ADMET profiling to predict its drug-like properties. Each section provides not only the procedural steps but also the underlying scientific rationale, empowering researchers to apply these techniques to novel small molecules.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is marked by high attrition rates, with many candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[3] Integrating computational, or in silico, methods at the earliest stages of research allows for a "fail early, fail cheap" paradigm, derisking the development pipeline by identifying promising candidates and flagging problematic ones.[3]

This compound is an organic compound featuring a thioamide functional group, a sulfur analog of amides known to be valuable in various chemical applications and to exhibit a range of biological activities, including as enzyme inhibitors.[5] The presence of this reactive group, combined with a flexible methoxy-ethyl chain, makes it an intriguing subject for computational investigation. This guide provides the strategic workflow to build a comprehensive in silico profile of the molecule, laying the groundwork for future hypothesis-driven experimental studies.

The overall computational workflow is a multi-stage process designed to build a holistic understanding of the molecule's properties and potential biological interactions.

Caption: High-level workflow for the in silico analysis of a novel small molecule.

Quantum Chemical Calculations: Defining the Molecule's Intrinsic Properties

Before assessing how this compound interacts with biological systems, we must first understand its fundamental electronic and structural properties in an isolated state. Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of these characteristics.[6][7] DFT is a robust method for calculating the electronic structure of molecules, offering a balance of accuracy and computational efficiency that makes it ideal for small molecule analysis.[6][7]

The primary goal of this phase is to find the molecule's most stable three-dimensional conformation (geometry optimization) and to characterize its electronic landscape, which governs its reactivity.[6][8]

Protocol: Ligand Geometry Optimization and Electronic Analysis

-

Initial Structure Generation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D representation into an initial 3D structure using the software's built-in tools. Save this structure in a standard format like .mol or .sdf.

-

-

Geometry Optimization with DFT:

-

Causality: The initial 3D structure is a rough approximation. Geometry optimization iteratively adjusts atomic positions to find the lowest energy, and thus most stable, conformation of the molecule.[8][9]

-

Method: Employ a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem).

-

Setup:

-

Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: A basis set like 6-31G* provides a good balance of accuracy and computational cost for molecules of this size.[10] It includes polarization functions (*) on heavy atoms, which is important for accurately describing the polar thioamide group.

-

Solvation (Optional but Recommended): To better mimic a biological environment, apply an implicit solvation model like the Polarizable Continuum Model (PCM).

-

-

Execution: Run the optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below predefined convergence criteria.[8]

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.[6]

-

Key Descriptors:

-

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a protein target.

-

Partial Atomic Charges: These values quantify the charge distribution on an atom-by-atom basis.

-

-

Data Presentation

The results from the QM calculations should be tabulated for clarity.

| Property | Predicted Value | Significance |

| Final Optimized Energy (Hartree) | e.g., -589.12345 | The ground-state energy of the most stable conformer. |

| Dipole Moment (Debye) | e.g., 4.5 | Indicates overall molecular polarity. |

| HOMO Energy (eV) | e.g., -6.2 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | e.g., -0.8 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | e.g., 5.4 | A larger gap suggests higher kinetic stability. |

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target.[11][12][13] It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and the detailed analysis of binding modes.[11][14]

Since no specific biological target for this compound is known, a reverse docking approach could be employed to screen it against a library of known drug targets. For this guide, we will assume a hypothetical target has been identified (e.g., a cysteine protease, where the thioamide could interact with the active site) and proceed with a standard docking workflow.

Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program. The process involves preparing the receptor and ligand, defining the search space, and running the docking simulation.[15][16]

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by:

-

Removing water molecules and other non-essential co-factors.

-

Adding polar hydrogen atoms, as they are critical for hydrogen bonding.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

Save the prepared receptor in the .pdbqt format required by Vina.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound from the previous step.

-

Using AutoDock Tools, define the rotatable bonds and assign charges.

-

Save the prepared ligand in the .pdbqt format.

-

-

Defining the Search Space (Grid Box):

-

Causality: The docking algorithm needs to know where to search for a binding pose. The grid box defines the three-dimensional space within the receptor's binding site where the ligand will be placed and evaluated.

-

Identify the active site or binding pocket of the receptor. This can be determined from the PDB entry (if a co-crystallized ligand is present) or using pocket prediction software.

-

Center the grid box on the binding pocket and adjust its dimensions to encompass the entire site, allowing sufficient room for the ligand to rotate freely.

-

-

Execution of Docking:

-

Create a configuration file specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

-

Set the exhaustiveness parameter. This controls the computational effort of the search; a higher value (e.g., 32) increases the likelihood of finding the optimal binding pose but takes longer.[15][17]

-

Run the Vina executable from the command line.[17]

-

Data Presentation

Vina outputs several binding poses, ranked by their predicted binding affinity.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -7.8 | 0.000 | CYS25, HIS159, TRP177 |

| 2 | -7.5 | 1.254 | CYS25, GLN19, HIS159 |

| 3 | -7.1 | 2.011 | TRP177, GLY66 |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of a potential binding pose, it doesn't account for the inherent flexibility of the protein and ligand.[18] Molecular Dynamics (MD) simulations bridge this gap by simulating the movements of atoms in the protein-ligand complex over time, providing critical insights into the stability and dynamics of the interaction.[19][20][21]

Caption: Workflow for a protein-ligand Molecular Dynamics simulation.

Protocol: MD Simulation with GROMACS

GROMACS is a versatile and highly efficient software package for performing molecular dynamics simulations.[22] The following protocol outlines the key steps for simulating the protein-ligand complex derived from docking.[23][24][25]

-

System Preparation:

-

Topology Generation: A topology file describes the atoms, bonds, angles, and dihedrals of a molecule, along with the force field parameters that govern their interactions.

-

For the protein, use the pdb2gmx tool in GROMACS with a standard protein force field (e.g., CHARMM36m, AMBER99SB).

-

For the ligand (this compound), a specific topology must be generated. This is a critical step. Use a server like CGenFF or SwissParam to generate parameters compatible with the chosen protein force field.[23][26]

-

-

Complex Creation: Combine the coordinate files of the prepared protein and the docked ligand into a single complex structure file.

-

Solvation: Place the complex in a periodic box of appropriate shape (e.g., cubic, dodecahedron) and fill it with explicit water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Causality: The initial placement of water and ions can create steric clashes or unfavorable geometries. Energy minimization removes these issues by adjusting atom positions to find a local energy minimum, ensuring the simulation starts from a stable state.

-

Perform a steep descent minimization followed by a conjugate gradient minimization.

-

-

Equilibration:

-

Causality: This two-step process gradually brings the system to the desired temperature and pressure for the production simulation, allowing the solvent to relax around the solute.

-

NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[27]

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure, and Temperature. This stabilizes the system's pressure and ensures the correct density. Position restraints are often maintained but may be weakened.

-

-

Production MD Run:

-

Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time to assess the stability of the complex. A stable, low-RMSD plateau suggests a stable binding mode.

-